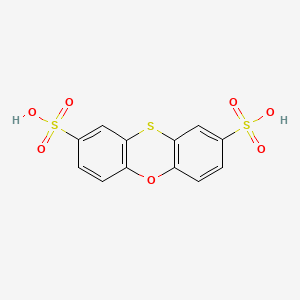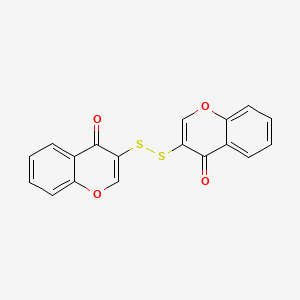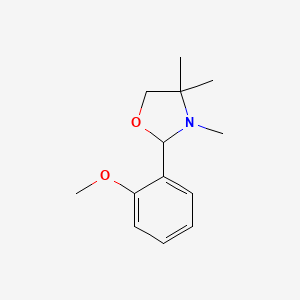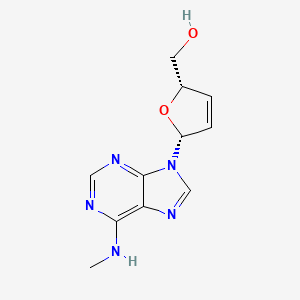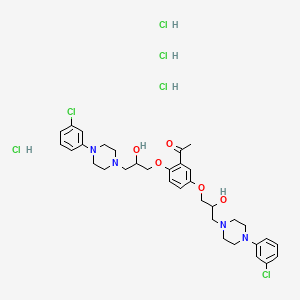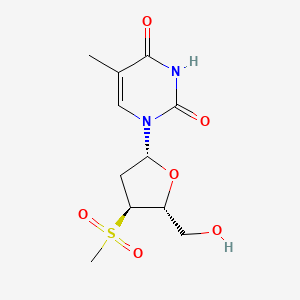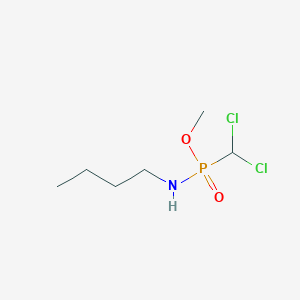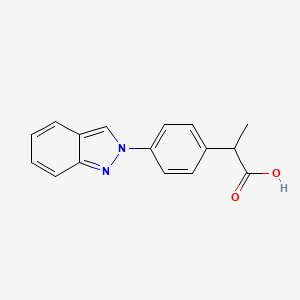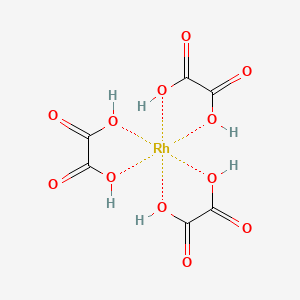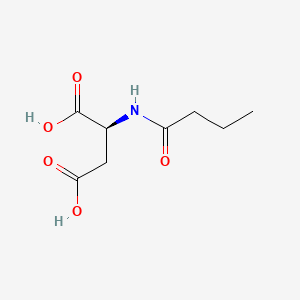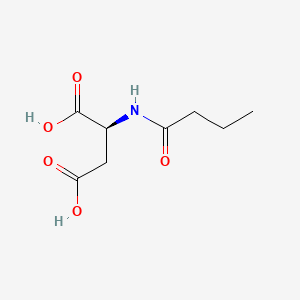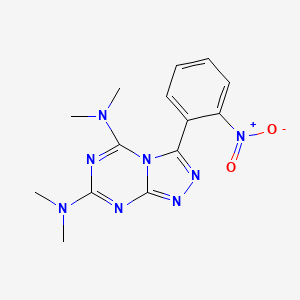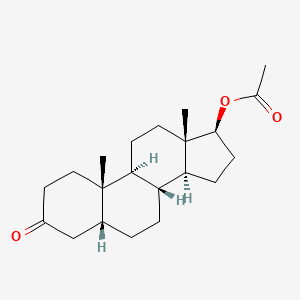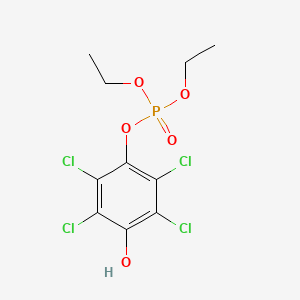![molecular formula C10H12F3NO2 B12802936 [5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol CAS No. 62522-88-7](/img/structure/B12802936.png)
[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 259674:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 259674 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature environments to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of NSC 259674 is carried out under good manufacturing practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 259674 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
NSC 259674 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPM8 ion channel and its role in various physiological processes.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored for its potential therapeutic applications in treating neuropathic pain and other conditions involving TRPM8.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mécanisme D'action
NSC 259674 exerts its effects by selectively antagonizing the TRPM8 ion channel. This ion channel is involved in the sensation of cold and the regulation of various physiological processes. By blocking TRPM8, NSC 259674 can modulate cellular signaling pathways and reduce pain sensations. The molecular targets and pathways involved include the inhibition of calcium influx and the modulation of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
- TRPM8 antagonist 1
- TRPM8 antagonist 3
- TRPM8 antagonist 4
Comparison: NSC 259674 stands out due to its high potency and selectivity for the TRPM8 ion channel. Compared to other similar compounds, it has a lower IC50 value, indicating greater efficacy at lower concentrations. Additionally, NSC 259674 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development .
Propriétés
Numéro CAS |
62522-88-7 |
|---|---|
Formule moléculaire |
C10H12F3NO2 |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)9-7(5-16)6(4-15)8-2-1-3-14(8)9/h15-16H,1-5H2 |
Clé InChI |
AASPXESVTPMRBL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=C(N2C1)C(F)(F)F)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


